2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
Description
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic heterocyclic compound featuring a pyridazine core fused with a partially saturated pyridine ring. The ethyl group at the 2-position distinguishes it from related derivatives, influencing its physicochemical and biological properties. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and G protein-coupled receptor (GPCR) agonists. Its synthesis typically involves alkylation or arylation strategies, as seen in analogous compounds .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)8-3-4-10-5-7(8)6-11-12/h6,10H,2-5H2,1H3 |
InChI Key |
PSCUXXLSLILYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with 2-chloropyridine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to tetrahydropyridopyridazine derivatives.
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyridazino[3,4-d]pyridinone | 2-Ethyl | Pyridazinone, Tetrahydro |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-ones | Pyrimidino[3,4-d]pyridinone | Varied (e.g., 7-substituted) | Pyrimidinone, Tetrahydro |
| 2-Phenyl-2,7-naphthyridin-1(2H)-one | Naphthyridinone | 2-Phenyl | Naphthyridinone |
| Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate HCl | Pyrimidino[3,4-d]pyridinone | 4-Ethyl ester | Pyrimidinone, Tetrahydro, Ester |
Key Observations :
Key Observations :
- For example, 2-phenyl-naphthyridinones exhibit MET/AXL inhibition with IC50 values <100 nM, attributed to aryl substituents and planar fused rings . The target compound’s ethyl group may reduce steric hindrance compared to bulkier groups, possibly favoring different kinase interactions.
- GPCR Agonism: Pyrimidinone-based GPR119 agonists (EC50 ~40 nM) rely on tetrahydro ring saturation and substituent positioning . The pyridazinone core in the target compound could modulate agonist efficacy due to altered hydrogen-bonding patterns.
Physicochemical Properties
Table 3: Property Comparison
Key Observations :
- The ethyl group balances lipophilicity and metabolic stability, offering advantages over methyl (less stable) or aryl (more lipophilic) substituents.
Biological Activity
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure that incorporates both pyridine and pyridazine rings. Its molecular formula is C9H13N3O, with a molecular weight of approximately 179.22 g/mol. The compound is part of the pyridazine class, known for various therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : These reactions facilitate the formation of the bicyclic structure.
- Functionalization : Modifications at specific positions enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities including:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism often involves interaction with bacterial enzymes or receptors that disrupt normal cellular functions.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It appears to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Notably, it interacts with enzymes such as phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer biology.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor:
- PI3Kδ Inhibition : This inhibition leads to reduced immune cell activation and proliferation, making it a candidate for treating autoimmune diseases and certain cancers.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. For instance:
- Binding to PI3Kδ : This prevents the phosphorylation of phosphoinositides and inhibits downstream signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in comparison to other compounds in the pyridazine class:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 5-Methylpyridazine | Structure | Antimicrobial | |
| 6-Methoxy derivative | Structure | Anticancer | |
| Pyridazine analogs | Structure | Enzyme inhibition |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus with an MIC value lower than many standard antibiotics.
- Cancer Research : In vitro studies indicated that treatment with this compound resulted in a dose-dependent reduction in viability of various cancer cell lines (e.g., HepG2 and MCF-7), showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
